3-(furan-2-yl)-N'-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, a pyrazole ring, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with 4-methylcyclohexanone to form the corresponding hydrazone. Finally, the hydrazone undergoes cyclization with 1H-pyrazole-5-carboxylic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The furan and pyrazole rings can participate in π-π stacking interactions, while the carbohydrazide group can form hydrogen bonds with amino acid residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbohydrazide: Lacks the pyrazole ring and the cyclohexyl group.
1H-pyrazole-5-carbohydrazide: Lacks the furan ring and the cyclohexyl group.
4-methylcyclohexanone: Lacks the furan and pyrazole rings and the carbohydrazide group.
Uniqueness
3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and pyrazole rings, along with the carbohydrazide group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H20N4O3 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
5-(furan-2-yl)-N'-(4-methylcyclohexanecarbonyl)-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C16H20N4O3/c1-10-4-6-11(7-5-10)15(21)19-20-16(22)13-9-12(17-18-13)14-3-2-8-23-14/h2-3,8-11H,4-7H2,1H3,(H,17,18)(H,19,21)(H,20,22) |
InChI Key |
DYDRMWHLIKTNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NNC(=O)C2=NNC(=C2)C3=CC=CO3 |
solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.